Unii-8rop77VW1I
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Overview
Description
. This compound is a derivative of phenylalanine, an essential amino acid, and features a fluorine atom substituted at the ortho position of the benzene ring. The presence of the fluorine atom imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-alpha-methyl-L-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-phenylalanine.
Fluorination: The ortho position of the benzene ring is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Alpha-Methylation: The alpha position of the amino acid is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of 2-fluoro-alpha-methyl-L-phenylalanine may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: 2-fluoro-alpha-methyl-L-phenylalanine can undergo oxidation reactions, particularly at the alpha-methyl group, forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: 2-fluoro-alpha-methyl-L-phenylalanine is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique fluorine substitution makes it a valuable intermediate in medicinal chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.
Medicine: Research is ongoing to explore the therapeutic potential of 2-fluoro-alpha-methyl-L-phenylalanine in treating neurological disorders and cancer. Its ability to cross the blood-brain barrier and interact with specific receptors makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-fluoro-alpha-methyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s function. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
2-fluoro-L-phenylalanine: Similar structure but lacks the alpha-methyl group.
Alpha-methyl-L-phenylalanine: Similar structure but lacks the fluorine atom.
3-fluoro-alpha-methyl-L-phenylalanine: Fluorine atom substituted at the meta position instead of the ortho position.
Uniqueness: 2-fluoro-alpha-methyl-L-phenylalanine is unique due to the presence of both the fluorine atom and the alpha-methyl group. This dual substitution enhances its chemical stability, binding affinity, and biological activity compared to its analogs. The fluorine atom increases the compound’s lipophilicity, allowing it to cross biological membranes more efficiently, while the alpha-methyl group provides steric hindrance, improving its selectivity towards specific molecular targets.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECDVKIKUSSNC-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1F)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130780-36-8 |
Source
|
Record name | 2-Fluoro-alpha-methyl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130780368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FLUORO-.ALPHA.-METHYL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROP77VW1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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